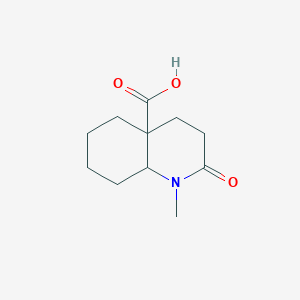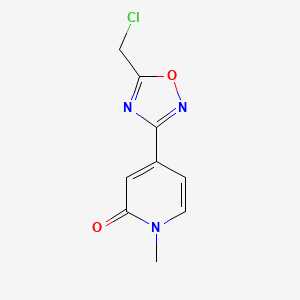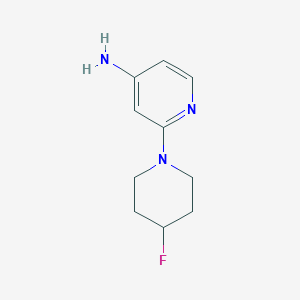![molecular formula C10H16ClNO2 B1478777 2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one CAS No. 2098038-56-1](/img/structure/B1478777.png)
2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one
Descripción general
Descripción
2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one is a useful research compound. Its molecular formula is C10H16ClNO2 and its molecular weight is 217.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mechanisms and Environmental Impact
Studies have highlighted the importance of understanding the mechanisms behind the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), compounds related to the chemical structure . These compounds are persistent organic pollutants formed in thermal and combustion operations. Scientific research has been extensive due to their extreme toxicity and propensity to bioaccumulate. The formation and emission rates of PCDD/Fs, their chlorination patterns, and the final congener profiles are central to understanding their environmental impact and devising strategies for pollution control and mitigation (Altarawneh et al., 2009).
Heterocycle Decomposition and Surface Interactions
Research into the decomposition mechanisms of heterocycles such as thiophene, furan, and pyrrole on palladium surfaces has provided insight into their distinct reactivity despite structural similarities. These studies are crucial for understanding the interactions of such compounds with metal surfaces and their subsequent environmental and industrial implications (Caldwell & Land, 1997).
Health Effects and Environmental Concerns
The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which share some characteristics with the chemical , have been a focus of research due to their structural similarity to PCDDs and PCDFs. The limited data on brominated compounds suggest toxicity profiles similar to chlorinated homologs, raising concerns about human and wildlife exposure given the increasing use of brominated flame retardants (Birnbaum et al., 2003).
Pyrolysis Chemistry and Product Distribution
Understanding the pyrolysis chemistry of mono-, di-, and polysaccharides, particularly relating to furans, has implications for industries like tobacco, where such compounds are precursors in smoke formation. The pyrolysis studies of d-glucose, d-fructose, and sucrose, and their propensity to produce furans, provide a parallel to understanding the formation of hazardous compounds in other thermal processes (Sanders et al., 2003).
Chemical Reactions and Compound Synthesis
Research into the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents has contributed to synthesizing a wide range of compounds. The findings are crucial for chemical synthesis, offering pathways to create diverse compounds, including amides, benzofurans, and other cyclic and heterocyclic compounds (Kamneva et al., 2018).
Propiedades
IUPAC Name |
1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-2-9(11)10(13)12-3-7-5-14-6-8(7)4-12/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYNDRMCQTTZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2COCC2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



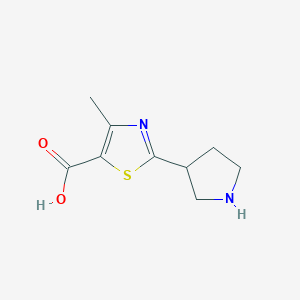
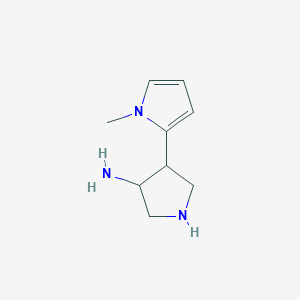
![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1478699.png)
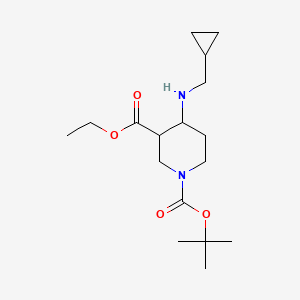
![2-Propyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1478701.png)

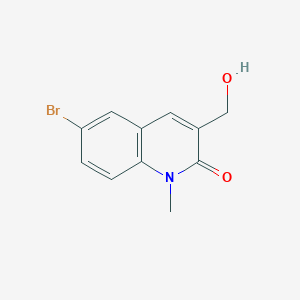
![1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1478709.png)
